2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
The compound appears to contain an acetamidophenyl group, a thioether linkage, a pyrimidine ring, and a carboxamide group . These functional groups are common in many biologically active compounds and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like NMR, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. For example, the amide groups might undergo hydrolysis or reduction reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined experimentally .Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the synthesis of novel heterocyclic compounds derived from related structures, showcasing their potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their cyclooxygenase inhibition and exhibited significant analgesic and anti-inflammatory activities, highlighting their potential in drug discovery and medicinal chemistry (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another area of application is in the antimicrobial field, where compounds structurally similar to the mentioned chemical have been synthesized and tested for their antimicrobial properties. For instance, compounds synthesized from reactions involving related structures have shown to possess antimicrobial activities against various microbial strains, indicating their potential as antimicrobial agents (Kolisnyk et al., 2015).
Antifolate and Antitumor Activities
Compounds with a similar structural motif have been synthesized as potential inhibitors of thymidylate synthase (TS), aiming at antitumor and antibacterial applications. These compounds have shown significant potency against human TS, suggesting their utility in cancer therapy and as antibacterial agents (Gangjee et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-14(28)24-16-8-10-17(11-9-16)25-19(29)13-32-22-23-12-18(21(31)27(22)2)20(30)26-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,24,28)(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOUYLSDSMKJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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